Octyl beta-D-mannopyranoside

説明

Octyl beta-D-mannopyranoside is a biochemical reagent widely used in scientific research. It is a non-ionic surfactant derived from mannose, a type of sugar. The compound is known for its ability to solubilize membrane proteins, making it valuable in various biochemical and biophysical studies .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of octyl beta-D-mannopyranoside typically involves the glycosylation of mannose derivatives. One common method includes the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-alpha,beta-D-mannopyranose with octyl iodide, followed by deprotection steps to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized for large-scale synthesis, including temperature control, solvent selection, and reaction time management .

化学反応の分析

Glycosidic Bond Formation

Octyl beta-D-mannopyranoside participates in various chemical reactions typical for glycosides:

-

Enzymatic Reactions : It acts as an acceptor in glycosyltransferase reactions, facilitating the formation of oligosaccharides. For example, it can prime the formation of short mannogen oligomers when used in assays for β-1,2-mannosyltransferases .

-

Zemplén Deacylation : Under Zemplén conditions (using sodium methoxide in methanol), this compound derivatives can undergo partial deacylation. This reaction shows selectivity based on the positioning of acyl groups on the sugar molecule, indicating potential pathways for modifying glycosides .

Stability and Reaction Conditions

The stability of this compound during chemical reactions is influenced by:

-

pH and Temperature : Controlled conditions are necessary to prevent hydrolysis or unwanted side reactions.

-

Use of Limiting Reagents : Employing limiting reagents can enhance specificity and yield in synthetic pathways.

Enzymatic Assays

This compound has been used effectively in biochemical assays to study enzyme activities related to carbohydrate metabolism:

-

It serves as a substrate for N-acetylglucosaminyltransferase-I, allowing researchers to determine kinetic parameters such as and maximum velocity () for enzymatic reactions .

Inhibitor Screening

Research has demonstrated that this compound can be utilized in screening assays for inhibitors targeting specific mannosyltransferases involved in mannogen biosynthesis in parasites like Leishmania. This application highlights its significance in drug discovery efforts .

Structural Analysis

Studies employing chromatographic techniques have revealed insights into the structural integrity and reactivity of this compound derivatives, emphasizing their potential utility in synthesizing complex carbohydrates .

科学的研究の応用

Scientific Research Applications

Octyl beta-D-mannopyranoside has a wide range of applications in scientific research, which can be categorized as follows:

Biochemical Applications

- Membrane Protein Solubilization : The compound is extensively used for solubilizing membrane proteins, facilitating their study in structural biology. It stabilizes proteins in solution, making it easier to analyze their structure and function .

- Glycosylation Reactions : It acts as a glycosyl donor in the synthesis of complex carbohydrates. For instance, it has been used as a primer for the assembly of mannogen oligomers, which are essential for studying glycosyltransferase activity .

Medical Applications

- Drug Delivery Systems : Due to its ability to form stable micelles at low concentrations, this compound is being investigated for its potential use in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of hydrophobic drugs .

- Therapeutic Research : The compound has shown promise in studies targeting specific enzymes involved in pathogenic processes. For example, it has been utilized to screen inhibitors of Leishmania β-1,2-mannosyltransferases, providing insights into potential therapeutic strategies against infections .

Industrial Applications

- Detergents and Cleaning Agents : Its surfactant properties make it suitable for formulating detergents and cleaning agents. The compound's ability to reduce surface tension enhances cleaning efficiency.

Case Study 1: Membrane Protein Studies

In a study involving Escherichia coli aquaporin Z, this compound was used to solubilize the protein for crystallization purposes. The results indicated that the compound effectively maintained protein stability, allowing for successful structural determination through X-ray crystallography.

Case Study 2: Glycosyltransferase Inhibition

Research on Leishmania β-1,2-mannosyltransferases demonstrated that octyl alpha-D-mannopyranoside could serve as a substrate for these enzymes. The study provided insights into kinetic parameters and potential inhibitors that could lead to new treatments for leishmaniasis .

作用機序

The primary mechanism of action of octyl beta-D-mannopyranoside involves its interaction with lipid bilayers. It integrates into the membrane, disrupting lipid-lipid interactions and increasing membrane fluidity. This property makes it effective in solubilizing membrane proteins. The molecular targets include various membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and protein-lipid interactions .

類似化合物との比較

- Octyl alpha-D-glucopyranoside

- Nonyl-beta-D-1-thiomaltoside

- Methyl beta-D-arabinopyranoside

Comparison: Octyl beta-D-mannopyranoside is unique due to its specific interaction with mannose-binding proteins and its ability to form stable micelles at lower concentrations compared to similar compounds. This makes it particularly useful in studies requiring high protein stability and solubility .

生物活性

Octyl β-D-mannopyranoside is a non-ionic surfactant and a derivative of mannose, widely used in biochemical research due to its ability to solubilize membrane proteins and facilitate various biochemical assays. This article provides a detailed overview of its biological activity, including its role in enzyme assays, interactions with biological membranes, and potential therapeutic applications.

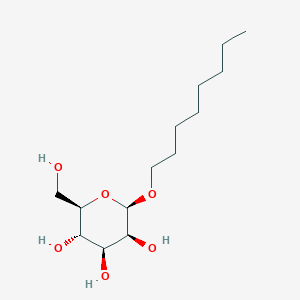

Octyl β-D-mannopyranoside is characterized by an octyl group linked to a β-D-mannopyranoside moiety. This structure contributes to its surfactant properties, allowing it to interact effectively with lipid bilayers and proteins. The critical micelle concentration (CMC) of octyl β-D-mannopyranoside is an important parameter, influencing its effectiveness as a detergent in solubilizing membrane proteins.

1. Enzyme Assays

Octyl β-D-mannopyranoside has been utilized in various enzyme assays, particularly those involving mannosyltransferases. It serves as a substrate or primer for the synthesis of mannogen oligomers, which are crucial for the metabolism of certain protozoan parasites like Leishmania spp. In one study, it was shown that octyl β-D-mannopyranoside can prime the formation of short mannogen chains, facilitating the measurement of β-1,2-mannosyltransferase activity in crude extracts from parasites .

Table 1: Kinetic Parameters of Octyl β-D-Mannopyranoside in Enzyme Assays

| Parameter | Value |

|---|---|

| 4.3 mM | |

| 2.3 µM/s | |

| Substrate Concentration | 10 mM GDP-mannose |

These parameters indicate that octyl β-D-mannopyranoside is effective at concentrations typically found in biological systems, suggesting its relevance in studying mannogen biosynthesis under physiological conditions.

2. Membrane Protein Solubilization

Octyl β-D-mannopyranoside is particularly valuable in membrane biochemistry due to its ability to solubilize membrane proteins without denaturing them. This property has been exploited in various studies to reconstitute membrane proteins into liposomes and to study their functional characteristics. For instance, it has been shown that octyl β-D-mannopyranoside can effectively solubilize proteins from Escherichia coli, enabling subsequent analysis of their activity and interactions .

Case Study 1: Antimicrobial Activity

Recent research explored the antimicrobial properties of various mannopyranosides, including derivatives of octyl β-D-mannopyranoside. In vitro assays demonstrated that certain derivatives exhibited significant antifungal activity against pathogenic strains while showing lower toxicity compared to conventional antibiotics .

Table 2: Antimicrobial Activity of Mannopyranosides

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Octyl β-D-mannopyranoside | 15.5 ± 0.5 | 50 |

| Azithromycin | 18.5 ± 0.3 | 20 |

These findings suggest that octyl β-D-mannopyranoside and its derivatives could serve as potential candidates for developing new antimicrobial agents.

Case Study 2: Membrane Protein Reconstitution

In a study focusing on the reconstitution of membrane proteins into liposomes, octyl β-D-mannopyranoside was used as a detergent during the solubilization process. The results indicated that the detergent provided a wider range for successful protein reconstitution compared to other detergents like octyl glucoside .

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312400 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-38-2 | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl β-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。